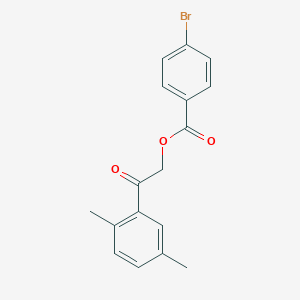![molecular formula C22H18O4 B341300 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate](/img/structure/B341300.png)
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond, and an ester functional group
Métodos De Preparación
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate typically involves the esterification of biphenyl-2-carboxylic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain a pure compound.
Análisis De Reacciones Químicas
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-(4-methoxyphenyl)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate can be compared with other similar compounds, such as:
Methyl biphenyl-4-carboxylate: This compound has a similar biphenyl core but differs in the position and type of substituents. It is used in similar applications but may exhibit different reactivity and biological activity.
2-(4-Methoxyphenyl)-2,3-dihydro-1H-perimidine: This compound also contains a 4-methoxyphenyl group but has a different core structure
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H18O4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C22H18O4/c1-25-18-13-11-17(12-14-18)21(23)15-26-22(24)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Clave InChI |
PRFGJOFRSKPEIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341221.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B341223.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B341224.png)
![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate](/img/structure/B341227.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B341228.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B341230.png)


![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate](/img/structure/B341235.png)

![2-(2,5-Dimethylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B341237.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B341238.png)
![2-Oxo-2-phenylethyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B341240.png)
